1-(3-CHLOROPHENYL)-4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE
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Overview
Description
1-(3-CHLOROPHENYL)-4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperazine core: This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.
Introduction of the 3-chlorophenyl group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the piperazine core.
Attachment of the 4-methyl-3-(piperidine-1-sulfonyl)benzoyl group: This can be done through an acylation reaction using the corresponding acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPHENYL)-4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties.
4-Methylpiperazine: Used as an intermediate in the synthesis of pharmaceuticals.
Piperidine-1-sulfonyl derivatives: Studied for their potential therapeutic effects.
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3S/c1-18-8-9-19(16-22(18)31(29,30)27-10-3-2-4-11-27)23(28)26-14-12-25(13-15-26)21-7-5-6-20(24)17-21/h5-9,16-17H,2-4,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVHZYKGTRHKQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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